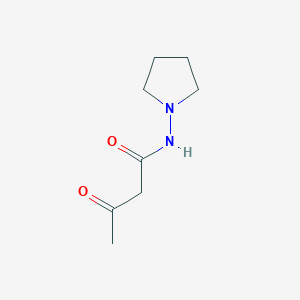
1-phenyl-2,2-di(1H-pyrrol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2,2-di(1H-pyrrol-2-yl)ethanone is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a phenyl group and two pyrrole rings attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyl-2,2-di(1H-pyrrol-2-yl)ethanone can be synthesized through several methods. One common approach involves the condensation of pyrrole with acetophenone in the presence of a catalyst such as zinc chloride. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-2,2-di(1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, nitrating agents; often in the presence of a catalyst or under controlled temperature conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2,2-di(1H-pyrrol-2-yl)ethanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-phenyl-2,2-di(1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-Acetylpyrrole: Shares the pyrrole ring structure but lacks the phenyl group and additional pyrrole ring.
1-(1H-Pyrrol-2-yl)ethanone: Similar structure but with only one pyrrole ring.
2-Pyrrolyl methyl ketone: Another pyrrole derivative with a different substitution pattern.
Uniqueness: 1-Phenyl-2,2-di(1H-pyrrol-2-yl)ethanone is unique due to its combination of a phenyl group and two pyrrole rings, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
112670-90-3 |
|---|---|
Molekularformel |
C16H14N2O |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
1-phenyl-2,2-bis(1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C16H14N2O/c19-16(12-6-2-1-3-7-12)15(13-8-4-10-17-13)14-9-5-11-18-14/h1-11,15,17-18H |
InChI-Schlüssel |
GCACFEOZEOVSCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=CN2)C3=CC=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


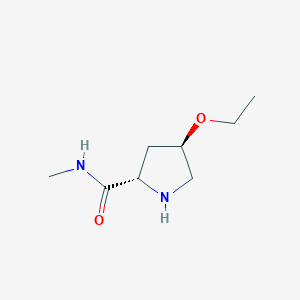






![2-{4-[Ethyl(oxolan-2-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B12880678.png)
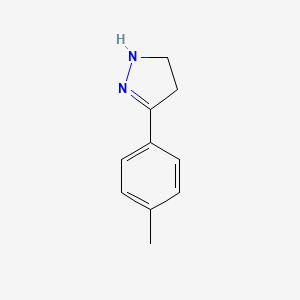
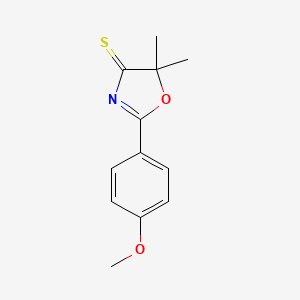
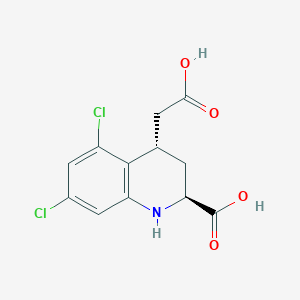
![(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B12880688.png)
![(4S,4'S)-2,2'-(5,5'-dichloro-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12880693.png)
